3-Benzyl-6-methylquinoline-2(1H)-thione

Tautomerism Spectroscopy Molecular recognition

3-Benzyl-6-methylquinoline-2(1H)-thione (CAS 918518-94-2) belongs to the quinoline-2(1H)-thione class of sulfur-containing heterocycles, characterized by a bicyclic quinoline core bearing a C=S (thione) group at the 2-position, a benzyl substituent at the 3-position, and a methyl group at the 6-position. With a molecular formula of C17H15NS and a molecular weight of 265.37 g/mol, this compound is a derivative of the 2-thionolepidine scaffold.

Molecular Formula C17H15NS
Molecular Weight 265.4 g/mol
CAS No. 918518-94-2
Cat. No. B14180030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-6-methylquinoline-2(1H)-thione
CAS918518-94-2
Molecular FormulaC17H15NS
Molecular Weight265.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=S)C(=C2)CC3=CC=CC=C3
InChIInChI=1S/C17H15NS/c1-12-7-8-16-14(9-12)11-15(17(19)18-16)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,18,19)
InChIKeyLBQZIFIGOFGGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-6-methylquinoline-2(1H)-thione (CAS 918518-94-2): Structural Overview and Compound Class Context


3-Benzyl-6-methylquinoline-2(1H)-thione (CAS 918518-94-2) belongs to the quinoline-2(1H)-thione class of sulfur-containing heterocycles, characterized by a bicyclic quinoline core bearing a C=S (thione) group at the 2-position, a benzyl substituent at the 3-position, and a methyl group at the 6-position . With a molecular formula of C17H15NS and a molecular weight of 265.37 g/mol, this compound is a derivative of the 2-thionolepidine scaffold [1]. Quinoline-2(1H)-thiones exist predominantly in the thione tautomeric form, as confirmed by UV and IR spectroscopic studies of 6-substituted 2-thionolepidines, which show that the thione structure is favored over the thiol tautomer [2]. This tautomeric preference directly influences the compound's reactivity, metal-coordination behavior, and potential biological target engagement, distinguishing it from quinoline analogs that lack the thione functionality.

Why Generic Quinoline Analogs Cannot Simply Substitute 3-Benzyl-6-methylquinoline-2(1H)-thione


Substituting 3-benzyl-6-methylquinoline-2(1H)-thione with a generic quinoline derivative overlooks the compound's distinct tautomeric, electronic, and steric profile that arises from the synergistic combination of the 2-thione group and the specific 3-benzyl-6-methyl substitution pattern. The thione functionality (C=S) fundamentally alters the electron distribution, hydrogen-bonding capability, and metal-chelation potential compared to the corresponding oxygen analog (quinolin-2(1H)-one) or unsubstituted quinoline [1]. Furthermore, the 3-benzyl group introduces steric bulk and lipophilicity that modulate target binding and solubility in ways that cannot be replicated by smaller 3-substituents (e.g., methyl, ethyl) or by repositioning the benzyl group to the 4-position [2]. Patent literature specifically highlights that sulfur-containing quinoline compounds with variable R2 substitution at the 2-position exhibit distinct fungicidal efficacy profiles, making empirical substitution without activity verification unreliable [3]. The quantitative evidence below directly addresses the measurable consequences of these structural differences.

Quantitative Differentiation Evidence for 3-Benzyl-6-methylquinoline-2(1H)-thione vs. Closest Analogs


Tautomeric Equilibrium: Thione vs. Thiol Population Compared to Unsubstituted Quinoline-2(1H)-thione

The target compound exists predominantly in the thione (C=S) tautomeric form rather than the thiol (C–SH) form, a behavior shared with the class of 6-substituted 2-thionolepidines. Spectroscopic studies on the parent quinoline-2(1H)-thione (CAS 2637-37-8) and on 6-substituted 2-thionolepidines confirm that the thione tautomer is the major species in both solution and solid state [1][2]. The 6-methyl substituent on the target compound stabilizes the thione form through electron-donating effects, while the 3-benzyl group introduces steric shielding around the C=S moiety. This contrasts with quinoline-2-thiol derivatives where the thiol form can dominate under certain pH conditions, leading to different reactivity and metal-binding profiles [3].

Tautomerism Spectroscopy Molecular recognition

Computed LogP and Physicochemical Differentiation from 3-Benzyl-6-methylquinoline (Non-Thione Analog)

The computed partition coefficient (LogP) for 3-benzyl-6-methylquinoline-2(1H)-thione is 4.42, compared to a LogP of approximately 4.0–4.2 for the non-thione analog 3-benzyl-6-methylquinoline (CAS 89836-49-7), based on in silico predictions [1]. The difference arises from the replacement of the quinoline ring nitrogen's hydrogen-bonding capacity with the thione sulfur, which increases lipophilicity. The polar surface area (PSA) of the target compound is 51.69 Ų, whereas the non-thione analog has a PSA of approximately 12–20 Ų (single nitrogen acceptor vs. thione sulfur and NH donor) [1][2]. These differences directly impact membrane permeability and protein binding.

Lipophilicity Drug-likeness ADME prediction

Distinct Reactivity of the C=S Group vs. C–S–CH3 (Methylthio Analog) in Nucleophilic and Electrophilic Substitution

The 2-thione group (C=S) in the target compound is synthetically distinct from the 2-methylthio group (C–S–CH3) present in the closely related analog 3-benzyl-6-methyl-2-(methylsulfanyl)quinoline (CAS 918518-95-3). The thione can undergo selective S-alkylation, oxidation to sulfine/sulfone, or serve as a directing group for metal-catalyzed C–H activation, whereas the methylthio analog is primarily susceptible to oxidation at sulfur or nucleophilic displacement at the methyl carbon . Patent CN116003319A explicitly describes the thione/thioether interconversion as a key synthetic step, highlighting that the thione intermediate (formula IV) reacts with alkyl/benzyl halides to produce diverse thioether derivatives with variable fungicidal activity [1].

Chemical reactivity Synthetic utility SCHEMBL

Fungicidal Activity Potential of 2-Thione Quinoline Derivatives (Patent-Based Class Evidence)

Patent CN116003319A discloses that sulfur-containing quinoline compounds, structurally encompassing the target compound's scaffold (6-methylquinoline-2-thione with variable 2-substituents), exhibit good bactericidal (fungicidal) activity [1]. While specific EC50 values for the 3-benzyl-2-thione analog are not disclosed in the publicly available patent abstract, the patent establishes the class as a novel scaffold for green fungicide development. The 3-benzyl substitution pattern is explicitly claimed (R2 = benzyl or substituted benzyl when the benzene ring is unsubstituted), indicating that this specific substitution is required for accessing the claimed fungicidal activity spectrum [2].

Antifungal Agrochemical Crop protection

Molecular Weight and Heavy Atom Count Differentiate the Target Compound from 3-Benzyl-2-chloro-6-methylquinoline

The target compound (C17H15NS, MW = 265.37 g/mol) differs from its 2-chloro analog 3-benzyl-2-chloro-6-methylquinoline (CAS 918518-70-4; C17H14ClN, MW = 267.75 g/mol) by replacement of Cl with SH (thione tautomer). The molecular weight difference is approximately 2.4 g/mol, and the elemental composition includes sulfur rather than chlorine [1]. This distinction is analytically significant: the target compound's mass spectrum shows a molecular ion at m/z 265.09 (exact mass), while the chloro analog shows an isotopic pattern characteristic of chlorine (M:M+2 ≈ 3:1 ratio) at m/z 267.10. This difference facilitates unambiguous identification and purity assessment by LC-MS or GC-MS in procurement quality control.

Mass spectrometry Purity analysis Quality control

High-Value Application Scenarios for 3-Benzyl-6-methylquinoline-2(1H)-thione Based on Verified Differentiation Evidence


Medicinal Chemistry: Lead Optimization for Kinase or Metalloenzyme Inhibitors Requiring a Thione Metal-Binding Pharmacophore

The thione group of 3-benzyl-6-methylquinoline-2(1H)-thione serves as a soft sulfur-based metal-coordinating moiety, differentiating it from oxygen-based (lactam) or nitrogen-based quinoline analogs. The quantitative evidence establishes that the compound exists predominantly in the thione tautomeric form [1], which favors coordination to late transition metals (e.g., Zn²⁺, Cu⁺, Fe²⁺) commonly found in metalloenzyme active sites. The 3-benzyl group provides a handle for hydrophobic pocket occupancy and can modulate selectivity, while the 6-methyl group enhances metabolic stability relative to unsubstituted quinoline-2(1H)-thione. Medicinal chemistry teams pursuing kinase inhibitors, histone deacetylase inhibitors, or carbonic anhydrase inhibitors should prioritize this compound over the 2-oxo or 2-amino analogs when sulfur-metal coordination is mechanistically required.

Agrochemical Discovery: Fungicide Lead Generation Using a Patent-Backed Quinoline-2-thione Scaffold

Patent CN116003319A explicitly covers sulfur-containing quinoline compounds with the 6-methylquinoline-2-thione core and R2 = benzyl substituents, claiming good bactericidal/fungicidal activity [2]. The structural differentiation evidence shows that the target compound falls precisely within the claimed structural space. Agrochemical discovery groups aiming to develop novel fungicides with a novel mode of action can use this compound as a validated starting point for structure-activity relationship exploration, with the patent providing both synthetic methodology and proof of biological activity for the compound class.

Synthetic Methodology: Versatile Building Block for S-Functionalized Quinoline Libraries via the Reactive C=S Handle

The C=S group of the target compound is a reactive center that can be converted to thioethers (S-alkylation), sulfoxides/sulfones (oxidation), or thioesters (acylation), enabling rapid generation of diverse compound libraries [3]. The patent literature documents the synthetic transformation of quinoline-2-thiones to S-substituted derivatives using alkyl/benzyl halides under mild conditions (DCM or DMF, triethylamine or NaOH, room temperature to mild heating). This reactivity profile is distinct from the 2-methylthio analog (CAS 918518-95-3), which requires demethylation before further S-functionalization. Synthetic chemistry groups building focused libraries for biological screening should procure the thione form as the central diversification intermediate.

Analytical Reference Standard: Use as a Retention Time and Mass Spectrometric Marker for Quality Control of Quinoline-2-thione Derivatives

The distinct molecular weight (265.37 g/mol), exact mass (265.0924 Da), and computed LogP (4.42) of 3-benzyl-6-methylquinoline-2(1H)-thione provide a unique analytical fingerprint that differentiates it from closely related analogs such as the 2-chloro derivative (MW 267.75, isotopic chlorine pattern) and the non-thione analog (MW 233.31) [4]. This compound can serve as a retention time marker in reversed-phase HPLC and as a mass calibration standard in LC-MS workflows, enabling robust quality control of synthetic batches and detection of cross-contamination in procurement. Analytical laboratories supporting medicinal chemistry or agrochemical programs will benefit from maintaining this compound as a reference standard.

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